molecular formula C9H9NO2 B1322996 5-Cyclopropylnicotinic acid CAS No. 893738-23-3

5-Cyclopropylnicotinic acid

Cat. No. B1322996
M. Wt: 163.17 g/mol
InChI Key: LBHNNLZEKMLNAB-UHFFFAOYSA-N
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Description

5-Cyclopropylnicotinic acid is a compound that is structurally related to nicotinic acid, with the addition of a cyclopropyl group. While the provided papers do not directly discuss 5-Cyclopropylnicotinic acid, they do provide insights into the chemistry of related compounds. For instance, the first paper discusses a bile acid with a cyclopropyl-containing side chain, which is a derivative of ursodeoxycholic acid with a cyclopropane ring incorporated into its structure . This suggests that the incorporation of cyclopropyl groups into organic molecules is a topic of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds can be complex. The first paper describes the synthesis of a cyclopropyl analogue of ursodeoxycholic acid through a cyclopropanation reaction using ethyl diazoacetate . This method could potentially be applied to the synthesis of 5-Cyclopropylnicotinic acid, where a suitable precursor of nicotinic acid could undergo a similar cyclopropanation to introduce the cyclopropyl group.

Molecular Structure Analysis

The molecular structure of compounds like 5-Cyclopropylnicotinic acid is crucial for their biological activity. The cyclopropane ring is a strained three-membered ring that can influence the conformation and reactivity of the molecule. In the first paper, the cyclopropane ring does not significantly alter the pKa of the bile acid compared to its non-cyclopropyl analogue . This information could be relevant when considering the molecular structure of 5-Cyclopropylnicotinic acid and its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of cyclopropyl-containing compounds can be unique due to the strain in the cyclopropane ring. The first paper mentions that the cyclopropyl bile acid is efficiently taken up by rat liver and secreted into bile, indicating that the cyclopropane ring does not hinder biological uptake and processing . This could suggest that 5-Cyclopropylnicotinic acid may also exhibit interesting chemical reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds can be influenced by the presence of the cyclopropane ring. The first paper reports that the cyclopropyl bile acid forms micelles in water at a certain concentration and stimulates bile flow and secretion of bile acids and phospholipids . These properties are important for understanding the behavior of such compounds in aqueous environments and could be relevant to the solubility, distribution, and pharmacokinetics of 5-Cyclopropylnicotinic acid.

Scientific Research Applications

Synthesis and Biological Activity

5-Cyclopropylnicotinic acid and related compounds have been explored for their synthesis and biological activities. For instance, Tian et al. (2009) synthesized N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, with some showing excellent herbicidal and fungicidal activity (Tian, L., Song, J., Wang, J., & Liu, B., 2009). Duncton et al. (2013) synthesized trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester, which could be useful in Suzuki reactions for producing various cyclopropyl products (Duncton, M., & Singh, R., 2013).

Drug Delivery Systems

Zou et al. (2005) investigated cyclodextrin conjugates of 5-aminosalicylic acid for colon-specific drug delivery, showing that these conjugates can pass through the stomach and small intestine without significant degradation (Zou, M., Cheng, G., Okamoto, H., Hao, X., An, F., Cui, F., & Danjo, K., 2005).

Chemical and Pharmaceutical Research

Research by Han et al. (2000) explored the gas-phase acidity of cyclopropene and its derivatives, a key aspect in understanding the chemical properties relevant to pharmaceutical applications (Han, S., Hare, M., & Kass, S., 2000).

Anti-inflammatory and Antioxidant Activities

The research by Rousseaux et al. (2005) on 5-aminosalicylic acid, which is structurally related to 5-Cyclopropylnicotinic acid, highlighted its anti-inflammatory effects in the colon, mediated by peroxisome proliferator–activated receptor-γ (Rousseaux, C., Lefebvre, B., Dubuquoy, L., Lefebvre, P., Romano, O., Auwerx, J., Metzger, D., Wahli, W., Desvergne, B., Naccari, G., Chavatte, P., Farce, A., Bulois, P., Cortot, A., Colombel, J., & Desreumaux, P., 2005).

Antimicrobial and Anticancer Applications

A study by Moustafa et al. (2021) on derivatives of glycyrrhetinic acid, which shares structural similarities with 5-Cyclopropylnicotinic acid, revealed significant anticancer activity, triggering apoptosis in tumor cell lines, and also exhibited antimicrobial effects (Moustafa, G., Shalaby, A., Naglah, A., Mounier, M., El-Sayed, H., Anwar, M., & Nossier, E., 2021).

properties

IUPAC Name

5-cyclopropylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHNNLZEKMLNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629584
Record name 5-Cyclopropylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylnicotinic acid

CAS RN

893738-23-3
Record name 5-Cyclopropylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropylpyridine-3-carboxylic acid
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